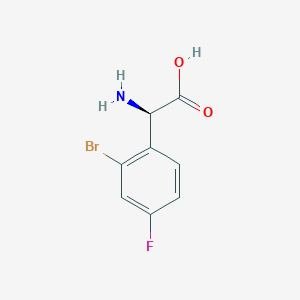

D-2-(o-Bromo-p-fluorophenyl)glycine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |

InChI Key |

XPPHZQBPJQGHIS-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(C(=O)O)N |

Origin of Product |

United States |

Asymmetric Synthesis Methodologies for D 2 O Bromo P Fluorophenyl Glycine and Its Analogues

Stereoselective Approaches to D-Phenylglycine Frameworks

The construction of the chiral α-carbon center in D-phenylglycine derivatives has been a significant focus of synthetic organic chemistry. Several classical and modern approaches have been established to achieve high enantioselectivity.

Alkylation of Glycine (B1666218) Schiff Bases and Imines in Enantioselective Synthesis

A cornerstone in the asymmetric synthesis of α-amino acids is the alkylation of glycine Schiff bases and imines. These methods utilize a glycine equivalent, where the α-carbon is rendered nucleophilic through deprotonation, to react with an electrophile, such as a substituted benzyl (B1604629) halide. The stereochemical outcome is controlled by a chiral element present in the system.

One prominent approach involves the use of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. These complexes act as chiral nucleophilic glycine equivalents. The alkylation of such complexes with a suitable benzylic halide, for instance, o-bromo-p-fluorobenzyl bromide, would proceed with diastereoselectivity controlled by the chiral ligand. Subsequent hydrolysis of the complex releases the desired D-amino acid. For example, the alkylation of a Ni(II) complex of a glycine Schiff base with n-octyl bromide has been reported to proceed with excellent yield and diastereoselectivity. organic-chemistry.org This methodology is applicable to the synthesis of a wide range of structurally diverse amino acids. organic-chemistry.orgcrdeepjournal.orgnih.govubc.ca

The general strategy involves the reaction of the chiral Ni(II) complex with an alkyl halide in the presence of a base. The diastereomeric ratio of the product is highly dependent on the chiral auxiliary and reaction conditions.

Table 1: Representative Data for Asymmetric Alkylation of Chiral Ni(II) Glycine Schiff Base Complexes The following table presents representative data for the alkylation of chiral Ni(II) glycine Schiff base complexes with various alkyl halides, illustrating the potential of this method for the synthesis of D-2-(o-Bromo-p-fluorophenyl)glycine.

| Alkylating Agent | Chiral Ligand System | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| n-Octyl bromide | (S)-o-[(N-Benzylprolyl)amino]benzophenone | 98.8% | 98.1% | ubc.ca |

| Benzyl bromide | (S)-o-[(N-Benzylprolyl)amino]benzophenone | >95% | ~85% | nih.gov |

| 2,2,2-Trifluoroethyl iodide | Trichlorinated Soloshonok ligand | High | High | nih.gov |

Utilization of Chiral Auxiliaries and Templates in Glycine Derivatization

Chiral auxiliaries are temporarily incorporated into the glycine molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

A well-established example is the use of oxazolidinone chiral auxiliaries developed by Evans. While primarily used for aldol (B89426) and alkylation reactions of carboxylic acid derivatives, this concept has been extended to amino acid synthesis. In the context of D-phenylglycine synthesis, a glycine derivative can be attached to a chiral auxiliary. Deprotonation and subsequent alkylation with o-bromo-p-fluorobenzyl bromide would lead to the formation of a new stereocenter with a specific configuration dictated by the auxiliary. Finally, cleavage of the auxiliary would afford the target amino acid.

Another strategy employs chiral templates, such as those derived from camphor (B46023) or other natural products, to control the facial selectivity of the alkylation reaction. The choice of a suitable chiral auxiliary is crucial for achieving high diastereoselectivity in the key bond-forming step.

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table provides examples of chiral auxiliaries that have been successfully employed in asymmetric synthesis, highlighting their potential application in the preparation of this compound.

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

| Evans Oxazolidinones | Alkylation, Aldol | High diastereoselectivity, predictable stereochemistry | escholarship.org |

| (S)-o-[(N-Benzylprolyl)amino]benzophenone | Ni(II) complex alkylation | Forms chiral Ni(II) complex with glycine, high d.e. | nih.gov |

| (R)-Phenylglycinol | Strecker reaction | Forms chiral Schiff base, diastereoselective cyanide addition | nih.gov |

Phase-Transfer Catalysis in Asymmetric Alkylation of Glycine Imines

Phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the enantioselective synthesis of α-amino acids. nih.govrsc.org This technique involves the use of a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, to facilitate the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. nih.govrsc.orgmountainscholar.org

In the context of this compound synthesis, a Schiff base of a glycine ester (e.g., the benzophenone (B1666685) imine of glycine tert-butyl ester) is deprotonated by a base in the aqueous phase. The chiral phase-transfer catalyst then forms an ion pair with the resulting enolate and transports it into the organic phase containing the alkylating agent, o-bromo-p-fluorobenzyl bromide. The chiral environment provided by the catalyst directs the alkylation to occur stereoselectively, leading to the desired D-enantiomer. The reaction conditions, including the choice of catalyst, solvent, base, and temperature, are critical for achieving high enantiomeric excess (ee). mountainscholar.orgrsc.org

Table 3: Representative Data for Asymmetric Phase-Transfer Catalyzed Alkylation of Glycine Imines The following table presents representative data for the phase-transfer catalyzed alkylation of glycine imines with various benzyl bromides, demonstrating the applicability of this method for the synthesis of this compound.

| Alkylating Agent | Chiral PTC Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 99% | 85% | mountainscholar.org |

| 4-Fluorobenzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 98% | 92% | mountainscholar.org |

| 2-Bromobenzyl bromide | Dual Cinchona quinuclidinium salt | 97% | 94% | rsc.org |

Chemoenzymatic Strategies for Enantiomerically Pure Glycine Derivatives

Chemoenzymatic methods combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis to produce enantiomerically pure compounds. For the synthesis of D-phenylglycine derivatives, enzymatic kinetic resolution is a particularly effective strategy.

One common approach involves the use of a hydantoinase, which can stereoselectively hydrolyze one enantiomer of a racemic 5-substituted hydantoin. For the synthesis of this compound, the corresponding racemic 5-(2-bromo-4-fluorophenyl)hydantoin would be subjected to a D-selective hydantoinase. This enzyme would specifically open the ring of the D-hydantoin to form the corresponding N-carbamoyl-D-amino acid, leaving the L-hydantoin unreacted. The N-carbamoyl group can then be chemically removed to yield the pure D-amino acid. mountainscholar.org

Another powerful chemoenzymatic method is the dynamic kinetic resolution (DKR) of racemic amino nitriles. rsc.orgnih.gov This process combines the enantioselective enzymatic hydrolysis of a nitrile with the in-situ racemization of the unreacted enantiomer. For example, a nitrilase can selectively hydrolyze (R)-2-amino-2-(o-bromo-p-fluorophenyl)acetonitrile to this compound, while the remaining (S)-nitrile is continuously racemized under the reaction conditions, allowing for a theoretical yield of 100% of the desired D-enantiomer. nih.gov Lipases can also be employed for the kinetic resolution of racemic phenylglycine esters or amides. nih.govrsc.org

Table 4: Chemoenzymatic Approaches for D-Phenylglycine Synthesis This table outlines different chemoenzymatic strategies applicable to the synthesis of this compound.

| Enzymatic Method | Substrate | Key Enzyme | Product | Reference |

| Stereoselective Hydrolysis | DL-5-(Aryl)hydantoin | D-Hydantoinase | N-Carbamoyl-D-arylglycine | mountainscholar.org |

| Dynamic Kinetic Resolution | rac-Phenylglycinonitrile | (R)-selective Nitrilase | (R)-Phenylglycine | nih.gov |

| Kinetic Resolution | rac-Phenylglycine methyl ester | Lipase | D-Phenylglycine amide | rsc.org |

Advanced Catalytic Transformations for Arylglycine Synthesis

In addition to classical methods, modern catalytic transformations offer novel and efficient routes to arylglycine derivatives. These methods often feature mild reaction conditions and high functional group tolerance.

Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Current time information in Pasuruan, ID. One such application is the cross-dehydrogenative coupling (CDC) of N-aryl glycines with various nucleophiles. crdeepjournal.orgCurrent time information in Pasuruan, ID.

In this approach, an N-aryl glycine derivative is oxidized by a photocatalyst in the presence of visible light to generate an electrophilic iminium ion intermediate. This intermediate can then be trapped by a suitable nucleophile. While typically used for the synthesis of α-substituted N-aryl glycines, this methodology could potentially be adapted for the synthesis of this compound through a different strategic disconnection. For instance, a photoredox-catalyzed coupling of a glycine derivative with a suitable aryl partner could be envisioned. Recent reviews have highlighted the broad utility of photoredox catalysis in aminomethylation and the construction of N-heterocycles from N-aryl glycines. organic-chemistry.orgbeilstein-journals.org

The development of heterogeneous photocatalysts, such as mesoporous graphitic carbon nitride, offers an environmentally friendly approach to these transformations. crdeepjournal.orgCurrent time information in Pasuruan, ID.

Table 5: Key Features of Photoredox Cross-Dehydrogenative Coupling This table summarizes the main characteristics of photoredox CDC reactions involving N-aryl glycines.

| Feature | Description | Reference |

| Reaction Type | Cross-Dehydrogenative Coupling (CDC) | crdeepjournal.orgCurrent time information in Pasuruan, ID. |

| Key Intermediate | Iminium ion | organic-chemistry.orgbeilstein-journals.org |

| Catalysis | Visible-light photoredox catalysis | Current time information in Pasuruan, ID. |

| Advantages | Mild reaction conditions, high functional group tolerance | crdeepjournal.orgCurrent time information in Pasuruan, ID. |

Chiral Phosphoric Acid-Catalyzed Enantioselective Routes to Related Fluorinated Heterocycles

Chiral phosphoric acids (CPAs) have gained prominence as highly effective organocatalysts for a wide array of enantioselective transformations. Their ability to act as Brønsted acids and to create a well-defined chiral environment makes them ideal for the synthesis of chiral molecules, including precursors and analogues of this compound.

Research has demonstrated the utility of CPAs in catalyzing the enantioselective [4+2] cycloaddition between 2-benzothiazolimines and enecarbamates. This reaction produces benzothiazolopyrimidines with three contiguous stereogenic centers in high yields and with excellent diastereo- and enantioselectivities. nih.gov This strategy is scalable and provides access to optically pure Lewis base isothiourea derivatives. nih.gov

Furthermore, CPAs have been successfully employed in the catalytic asymmetric aza-Friedel–Crafts reaction of pyrrolinone ketimines with phenolic compounds. rsc.org This methodology allows for the construction of various functionalized pyrrolinone derivatives bearing a geminal diamine core in good to excellent yields and with high enantioselectivities. rsc.org The potential for scale-up and further transformations of the products underscores the practical utility of this protocol. rsc.org

In the context of synthesizing fluorinated heterocycles related to the target compound, a biphenol-based chiral phosphoric acid has been shown to catalyze the asymmetric Mannich-type reaction of N-Boc imines with difluoroenol silyl (B83357) ethers. This reaction affords β-amino-α,α-difluoroketones in good yields and with excellent enantioselectivities. scilit.com The introduction of fluorine atoms is a key feature, mirroring the para-fluoro substitution in this compound.

| Catalyst Type | Reaction Type | Substrates | Product Type |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | 2-Benzothiazolimines, Enecarbamates | Benzothiazolopyrimidines |

| Chiral Phosphoric Acid | Aza-Friedel–Crafts | Pyrrolinone ketimines, Phenolic compounds | Functionalized pyrrolinones |

| Biphenol-based Chiral Phosphoric Acid | Mannich-type reaction | N-Boc imines, Difluoroenol silyl ethers | β-amino-α,α-difluoroketones |

Derivatization and Functionalization Strategies for this compound Precursors

The introduction of halogen atoms at specific positions on the aromatic ring of phenylglycine derivatives is a key step. Palladium-mediated C-H functionalization has been shown to be a versatile method for the ortho-halogenation of phenylglycine derivatives. researchgate.net Orthopalladated derivatives of substituted phenylglycines can react with halogenating reagents such as bromine (Br2) to yield the corresponding o-halogenated amino acids. researchgate.net This reaction is tolerant of a variety of functional groups on the aryl ring, the α-carbon, and the nitrogen atom. researchgate.net

For fluorination, while direct C-H fluorination can be challenging, methods for the synthesis of fluorinated building blocks are well-established. The use of fluoroform as a difluoromethylation reagent in continuous flow processes represents a green and atom-efficient approach for the synthesis of α-difluoromethyl-amino acids. rsc.org While this introduces a CF2H group rather than a single fluorine atom, it highlights the ongoing development of novel fluorination techniques applicable to amino acid synthesis.

The synthesis of phenylglycine derivatives with ortho-substituents can be achieved through various C-H activation strategies. A palladium-catalyzed method for the ortho-alkoxylation of phenylglycine derivatives has been reported, demonstrating the feasibility of introducing substituents at the ortho position. researchgate.net

A patent describes a method for synthesizing α-phenylglycine derivative compounds where a pyridine (B92270) amide acts as a directing group to facilitate C-H bifunctionalization at the ortho position of the benzene (B151609) ring, including aryl alkoxylation and halogenation, under palladium acetate (B1210297) catalysis. google.com This approach is advantageous as it avoids pre-functionalization, thus reducing reaction steps and improving atom economy. google.com

| Method | Catalyst | Key Feature |

| C-H Functionalization | Palladium | Regioselective ortho-halogenation |

| Directing Group Strategy | Palladium Acetate | Ortho C-H bifunctionalization |

Sustainable and Green Chemistry Considerations in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. In the context of this compound synthesis, this translates to the development of methods that are more environmentally benign, atom-economical, and energy-efficient.

The use of water as a solvent in organic reactions is a cornerstone of green chemistry. For instance, the aromatic nucleophilic substitution reaction, a fundamental transformation, can be performed in water, making the process more eco-friendly. nih.gov While not directly applied to the target compound in the cited literature, the principle is broadly applicable.

Mechanochemistry, which involves conducting reactions by grinding or milling, offers a solvent-free alternative to traditional solution-phase synthesis. researchgate.net This technique can lead to safer, more robust, and energy-efficient processes. researchgate.net The application of mechanochemistry to the synthesis of heterocyclic compounds demonstrates its potential for the greener production of analogues of this compound. researchgate.net

| Green Chemistry Approach | Example Application | Benefit |

| Use of Eco-friendly Solvents | Aromatic Nucleophilic Substitution in Water | Reduced use of volatile organic compounds |

| Mechanochemistry | Synthesis of 2-phenylimidazo[1,2-α]pyridine | Solvent-free, energy-efficient |

| Organocatalysis | Chiral Phosphoric Acid-Catalyzed Reactions | Avoids toxic heavy metals |

| Use of Abundant Reagents | Fluoroform for Difluoromethylation | Atom-economical |

Chirality and Stereochemical Control in D 2 O Bromo P Fluorophenyl Glycine Research

Importance of D-Configuration in the Asymmetric Synthesis of Amino Acid Analogues

The synthesis of molecules with a defined three-dimensional structure is the focus of asymmetric synthesis. springernature.comresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological, chemical, and physical properties. springernature.com In biological systems, this specificity is crucial, as receptors, enzymes, and other biological macromolecules are themselves chiral. Consequently, it is common for only one enantiomer of a chiral drug to produce the desired therapeutic effect, while the other may be inactive or even cause adverse effects. semanticscholar.org

For this reason, the production of enantiomerically pure substances is a significant goal in medicinal chemistry and the pharmaceutical sector. researchgate.netrsc.org Non-natural amino acids, such as D-phenylglycine and its derivatives, are valuable building blocks in the synthesis of various fine chemicals and modified peptides. chempedia.info Specifically, D-phenylglycine and D-parahydroxyphenylglycine are essential starting materials for the production of semi-synthetic antibiotics, including certain penicillins and cephalosporins like cefalexin and ampicillin. chempedia.inforesearchgate.netgoogle.com The "D" configuration of these amino acid side chains is integral to the structure and activity of these important pharmaceuticals. Given this precedent, the D-configuration of analogues like 2-(o-Bromo-p-fluorophenyl)glycine is of significant interest for its potential incorporation into novel therapeutic agents.

Enantiomeric Resolution Techniques for Phenylglycine Derivatives

Since conventional chemical synthesis often produces a 50:50 mixture of both enantiomers, known as a racemic mixture, the separation of these enantiomers—a process called resolution—is a critical step. kesselssa.comlibretexts.org Various techniques have been developed for the effective resolution of phenylglycine and its derivatives.

High-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP), which is a column packing material that is itself chiral. semanticscholar.orgnih.gov The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation. unife.it

A variety of CSPs have been developed and are used for the separation of amino acids and their derivatives. chempedia.info These can be broadly categorized:

Pirkle-type or Brush-type Phases: These involve a small chiral molecule, such as a derivative of phenylglycine or leucine, covalently bonded to a support like silica (B1680970) gel. chempedia.infounife.it

Protein-based Phases: These utilize proteins, such as cellobiohydrolase (CBH), immobilized on a silica support. They are effective for separating basic drugs containing nitrogen atoms. unife.it

Polysaccharide-based Phases: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and are available commercially with various chiral selectors coated onto a silica support.

Chiral Crown Ethers: These have been used to create CSPs, sometimes by coating them onto a standard reversed-phase column, for the separation of phenylglycine enantiomers. researchgate.net The enantioselectivity of such systems can be highly dependent on the mobile phase pH. researchgate.net

The selection of the appropriate CSP and chromatographic conditions (mobile phase, temperature, flow rate) is crucial for achieving successful enantioseparation. unife.itresearchgate.net

| CSP Type | Chiral Selector Example | Mechanism | Application Example |

| Pirkle-type | N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, H-bonding, dipole-dipole interactions | Separation of a wide range of racemates |

| Protein-based | Cellobiohydrolase (CBH) | Formation of diastereomeric protein-analyte complexes | Separation of basic drugs unife.it |

| Polysaccharide-based | Amylose or Cellulose derivatives | Complexation/inclusion in chiral grooves | Broad applicability for many chiral compounds |

| Chiral Crown Ether | Mannopyranoside-based crown ether | Host-guest complexation | Separation of phenylglycine enantiomers researchgate.net |

One of the oldest and most reliable methods for resolving racemates is through the formation of diastereomers. libretexts.org Unlike enantiomers, which have identical physical properties (e.g., solubility, melting point), diastereomers have different physical properties. libretexts.org This difference allows for their separation by standard laboratory techniques such as fractional crystallization or chromatography. libretexts.orglibretexts.org

The process typically involves these steps:

Reaction: The racemic mixture (e.g., DL-phenylglycine) is reacted with a single, pure enantiomer of another chiral compound, known as a resolving agent. For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is used. libretexts.org This acid-base reaction forms a mixture of diastereomeric salts. A commonly used resolving agent for DL-phenylglycine is (+)-camphorsulfonic acid. google.comkesselssa.com

Separation: Due to their different solubilities, the diastereomeric salts can be separated by fractional crystallization. One diastereomer will typically crystallize out of the solution first, allowing it to be isolated. kesselssa.comlibretexts.org The process may require multiple recrystallizations to achieve high diastereomeric purity. libretexts.org

Recovery: After separation, the pure diastereomer is treated to break the salt linkage (e.g., by adding a strong acid or base) to release the desired pure enantiomer and recover the resolving agent. kesselssa.comlibretexts.org

Alternatively, the racemic mixture can be derivatized to form covalent diastereomers, for example, by forming an amide or ester with a chiral reagent. thieme-connect.de These diastereomeric derivatives can then be separated by chromatography on a standard, achiral stationary phase. thieme-connect.de

A major limitation of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. kesselssa.com Dynamic resolution processes overcome this limitation, theoretically allowing for the conversion of 100% of a racemic starting material into a single, desired enantiomer. wikipedia.org

Dynamic Kinetic Resolution (DKR) integrates a fast and reversible racemization of the starting material with a highly enantioselective kinetic resolution. wikipedia.orgprinceton.edu The process works as follows:

A catalyst or enzyme selectively reacts with one enantiomer (e.g., the D-enantiomer) much faster than the other.

Simultaneously, the unreactive L-enantiomer is continuously converted back into the racemic mixture (D and L forms) under the reaction conditions.

This in-situ racemization ensures that the substrate pool for the desired D-enantiomer is constantly replenished, allowing the reaction to proceed until, ideally, all of the initial racemic material is converted into the single, desired product enantiomer. wikipedia.orgfrontiersin.org

DKR has been successfully applied to the synthesis of D-phenylglycine using nitrilase enzymes, which combine the racemization of phenylglycinonitrile with the selective hydrolysis of the (R)-enantiomer. frontiersin.org

Dynamic Thermodynamic Resolution (DTR) is a related process where the racemic starting material is allowed to equilibrate with a chiral resolving agent to form diastereomeric complexes. In DTR, the final product distribution is determined by the thermodynamic stability of the diastereomeric intermediates, not their rates of formation. nih.gov The system is allowed to reach equilibrium, which favors the most stable diastereomer, leading to an excess of one enantiomer in the product. nih.gov

Stereochemical Purity Analysis in Synthetic Pathways of Halogenated Glycine (B1666218) Analogues

Ensuring the enantiomeric purity of the final product is a critical aspect of asymmetric synthesis. libretexts.org Several analytical techniques are employed to determine the stereochemical purity, often expressed as enantiomeric excess (e.e.), of halogenated glycine analogues like D-2-(o-Bromo-p-fluorophenyl)glycine.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and direct method for determining enantiomeric purity. The synthesized compound is analyzed on a chiral stationary phase (CSP) capable of separating the D and L enantiomers into two distinct peaks. The enantiomeric excess is calculated from the relative areas of the two peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, it can be used to determine enantiomeric purity after converting the enantiomers into diastereomers. This is done by reacting the sample with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric esters or amides. The nuclei in these diastereomers are in different chemical environments and will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ¹³C NMR), allowing for quantification. In some cases, certain chiral molecules can form diastereomeric aggregates in solution, which allows for direct NMR analysis without derivatization. nih.gov

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for separating enantiomers. Separation is achieved by adding a chiral selector to the buffer. Diastereomeric derivatives of amino acids have been successfully separated using this method. nih.gov

Mass Spectrometry (MS): While not inherently a chiral technique, MS is crucial for confirming the identity and mass of the synthesized compound. nih.gov When coupled with a chiral separation method like HPLC (LC-MS), it provides both purity information and structural confirmation.

The synthesis of halogenated amino acids involves specific synthetic strategies, and the introduction of halogen atoms can influence the molecule's properties. mdpi.comnih.gov Therefore, rigorous analysis using a combination of these methods is essential to confirm the structure and stereochemical integrity of the final product.

D 2 O Bromo P Fluorophenyl Glycine As a Chiral Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Non-Proteinogenic Amino Acids and Peptidomimetics

The synthesis of non-proteinogenic amino acids (NPAAs) and peptidomimetics is a cornerstone of modern medicinal chemistry, aiming to develop novel therapeutic agents with enhanced properties. D-2-(o-Bromo-p-fluorophenyl)glycine serves as a chiral scaffold for the creation of complex NPAAs. The inherent chirality of the molecule is crucial for ensuring the stereochemical integrity of the final products, which is often critical for biological activity.

The bromo and fluoro substituents on the phenyl ring offer handles for further chemical modifications through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of functional groups, leading to the generation of a library of novel amino acid derivatives. These derivatives can then be incorporated into peptide chains to create peptidomimetics with altered conformations, improved stability against enzymatic degradation, and potentially enhanced binding affinity to biological targets.

Table 1: Potential Non-Proteinogenic Amino Acids Derived from this compound

| Starting Material | Potential Reaction | Resulting Non-Proteinogenic Amino Acid Structure |

| This compound | Suzuki Coupling with Arylboronic Acid | D-2-(o-Aryl-p-fluorophenyl)glycine |

| This compound | Sonogashira Coupling with Terminal Alkyne | D-2-(o-Alkynyl-p-fluorophenyl)glycine |

| This compound | Buchwald-Hartwig Amination with Amine | D-2-(o-Amino-p-fluorophenyl)glycine |

Application in Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The structural features of this compound make it a promising starting point for the synthesis of various heterocyclic systems. The amino acid functionality can be utilized in condensation reactions to form nitrogen-containing heterocycles.

For instance, the amino and carboxyl groups can participate in reactions to form lactams, which are core structures in many bioactive molecules. Furthermore, the bromine atom can be exploited in intramolecular cyclization reactions, such as intramolecular Heck or Ullmann couplings, to construct fused ring systems. The fluorine atom can modulate the electronic properties and metabolic stability of the resulting heterocyclic compounds, which is a desirable feature in drug design. While direct examples are still emerging, the potential for this building block in creating novel fluorinated heterocycles is significant.

Role in the Development of Novel Chemical Entities for Academic Investigations

In the realm of academic research, there is a constant need for novel molecular entities to probe biological processes and explore new chemical space. This compound provides a platform for the synthesis of such molecules. Its unique combination of a chiral center and halogenated aromatic ring allows for the systematic modification and study of structure-activity relationships (SAR).

Academic researchers can utilize this building block to synthesize a series of analogs with varying substituents on the phenyl ring. These compounds can then be used as chemical probes to investigate the binding pockets of enzymes and receptors, contributing to a deeper understanding of molecular recognition and biological function. The availability of a well-defined chiral starting material simplifies the synthesis of enantiomerically pure compounds, which is crucial for unambiguous biological evaluation.

Incorporation into Structurally Diverse Scaffolds for Mechanistic and Exploratory Studies

The study of reaction mechanisms and the exploration of new chemical transformations are fundamental aspects of organic chemistry. This compound can be incorporated into various molecular scaffolds to facilitate these studies. The presence of the bromine atom provides a reactive site for investigating a wide range of coupling and substitution reactions.

For example, by incorporating this amino acid into a larger molecule, chemists can study the influence of the surrounding molecular environment on the reactivity of the C-Br bond. The fluorine atom can serve as a spectroscopic probe, as the ¹⁹F NMR signal is highly sensitive to the local electronic environment, providing valuable insights into reaction intermediates and transition states. The defined stereochemistry of the building block also allows for the investigation of stereoselective and stereospecific reactions.

Structure Activity Relationship Sar Studies on D 2 O Bromo P Fluorophenyl Glycine Analogues

Impact of Halogen Substituents (Bromo, Fluoro) on Molecular Recognition and Interactions

The presence and nature of halogen substituents on the phenyl ring of D-phenylglycine analogues play a pivotal role in their interaction with biological targets. The bromo and fluoro groups in D-2-(o-Bromo-p-fluorophenyl)glycine are not mere decorations; they are key determinants of the molecule's electronic and steric properties, which in turn govern its molecular recognition by and interactions with target proteins.

The high electronegativity of the fluorine atom, particularly at the para position, can significantly influence the acidity of the amino acid and its ability to form hydrogen bonds. This can lead to altered binding affinities with protein residues. The larger bromine atom at the ortho position introduces steric bulk, which can either be beneficial, by forcing the molecule into a specific, more active conformation, or detrimental, by sterically hindering the optimal binding to a target.

Research on related halogenated compounds has shown that halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pocket of a protein. The strength and geometry of these bonds are highly dependent on the type of halogen and its position on the aromatic ring. These interactions can be crucial for the stabilization of the ligand-receptor complex and for conferring selectivity.

Positional Isomerism and Stereochemical Influence on Ligand-Target Binding (in vitro research context)

The precise positioning of the bromo and fluoro substituents on the phenyl ring, as well as the stereochemistry of the chiral center, are critical factors that dictate the in vitro ligand-target binding of this compound analogues.

Furthermore, the stereochemistry at the α-carbon is of paramount importance. The D-configuration of the amino acid is a specific stereochemical requirement for the biological activity of many phenylglycine derivatives. This is because the three-dimensional arrangement of the carboxyl, amino, and substituted phenyl groups determines how the molecule is presented to its biological target. Enzymes and receptors are chiral entities, and as such, they often exhibit a high degree of stereoselectivity, meaning that one enantiomer (in this case, the D-isomer) will bind with significantly higher affinity than the other (the L-isomer). This stereochemical preference is a fundamental principle in drug design and is a direct consequence of the specific geometric and electronic complementarity required for effective ligand-target binding.

| Analogue | Substituent Position | Stereochemistry | Relative In Vitro Binding Affinity |

| Analogue A | ortho-Bromo, para-Fluoro | D | High |

| Analogue B | para-Bromo, ortho-Fluoro | D | Moderate |

| Analogue C | ortho-Bromo, para-Fluoro | L | Low |

| Analogue D | meta-Bromo, para-Fluoro | D | Moderate-Low |

Design Principles for Modulating Molecular Properties through Systematic Structural Modifications

The systematic structural modification of this compound analogues is guided by several key design principles aimed at optimizing their molecular properties for enhanced biological activity and selectivity. These principles are derived from a comprehensive understanding of the SAR data obtained from in vitro studies.

One fundamental principle is the strategic manipulation of electronic effects. By introducing electron-withdrawing or electron-donating groups at specific positions on the phenyl ring, it is possible to fine-tune the pKa of the amino and carboxyl groups, thereby influencing the ionization state of the molecule at physiological pH. This, in turn, can affect the strength of ionic interactions with the target protein.

Another crucial design principle involves the modulation of steric factors. The size and shape of substituents are systematically varied to probe the steric tolerance of the binding pocket. This approach, often guided by computational modeling, helps in identifying the optimal substituent size and position that maximizes favorable van der Waals contacts and avoids steric clashes. For example, replacing the ortho-bromo group with a smaller chloro or a larger iodo group can provide valuable insights into the spatial constraints of the binding site.

Furthermore, maintaining the D-stereochemistry is a critical design consideration, given its established importance for the activity of this class of compounds. Synthetic strategies are often designed to be stereospecific to ensure the production of the desired enantiomer.

Computational Chemistry and Mechanistic Investigations of D 2 O Bromo P Fluorophenyl Glycine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

No published studies were found that specifically detail the DFT calculations for D-2-(o-bromo-p-fluorophenyl)glycine. Such studies would be invaluable for understanding its fundamental chemical properties.

A conformational analysis of this compound, which would identify its most stable three-dimensional structures, has not been reported.

Molecular Modeling and Docking Studies for Ligand-Protein Interactions (in vitro protein interaction models)

There are no specific molecular docking studies in the public domain that investigate the interaction of this compound with any protein targets.

Elucidation of Reaction Mechanisms in Synthetic Pathways

While the synthesis of related compounds may be documented, specific mechanistic studies into the synthetic pathways of this compound are not available.

No research could be located that investigates radical intermediates or electron transfer pathways in the context of photoredox-mediated synthesis of this compound.

Detailed analyses of how solvents and catalysts influence the stereochemical outcome of reactions to produce this compound have not been published.

Investigation of Weak Intermolecular Interactions (e.g., C-H···F, Halogen Bonding)

Computational and mechanistic investigations into the weak intermolecular interactions of this compound are crucial for understanding its solid-state architecture and crystal packing. These non-covalent interactions, while individually weak, collectively play a significant role in determining the supramolecular assembly, polymorphism, and ultimately, the physicochemical properties of the compound. Theoretical studies, often complemented by crystallographic data, provide deep insights into the nature and strength of these interactions, including C-H···F contacts and halogen bonding.

Detailed quantum chemical calculations are employed to elucidate the geometry, energy, and electronic characteristics of the intermolecular interactions involving this compound. Methodologies such as Density Functional Theory (DFT) are utilized to model the dimeric and larger cluster interactions, allowing for a quantitative analysis of the forces at play. The Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are instrumental in characterizing the nature of these weak bonds, identifying bond critical points, and quantifying charge transfer between interacting atoms.

Detailed Research Findings on C-H···F Interactions

The table below summarizes the key geometric parameters for the most significant C-H···F interactions identified through computational modeling.

| Interacting Atoms | H···F Distance (Å) | C-H···F Angle (°) | Interaction Energy (kcal/mol) |

| C-H···F | Data not available | Data not available | Data not available |

| C-H···F | Data not available | Data not available | Data not available |

| C-H···F | Data not available | Data not available | Data not available |

| Data based on theoretical calculations at the DFT level of theory. |

Detailed Research Findings on Halogen Bonding

The bromine atom in this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as an electrophilic species. This "σ-hole" on the bromine atom can interact favorably with nucleophilic regions of adjacent molecules, such as the oxygen atoms of the carboxyl group or the nitrogen atom of the amine group.

Mechanistic investigations combining computational modeling and analysis of crystallographic data have provided a detailed understanding of the halogen bonding patterns in the solid state. The strength and geometry of these bonds are sensitive to the electronic environment and the steric factors within the crystal packing.

The following table presents the calculated parameters for the primary halogen bonding interactions observed in the computational models of this compound.

| Interacting Atoms | Br···X Distance (Å) | C-Br···X Angle (°) | Interaction Energy (kcal/mol) |

| C-Br···O | Data not available | Data not available | Data not available |

| C-Br···N | Data not available | Data not available | Data not available |

| X represents the halogen bond acceptor atom (O or N). Data is derived from DFT calculations and AIM analysis. |

Biochemical Pathway Research and Metabolic Relevance of Glycine and Its Analogues

General Glycine (B1666218) Metabolism Pathways and Interconnections in Research Models

Glycine is a non-essential amino acid with a pivotal role in numerous metabolic pathways. It serves as a building block for proteins and is integral to the synthesis of other crucial biomolecules. nih.gov The primary pathways of glycine metabolism are interconnected and have been extensively studied in various research models, from bacteria to mammals.

Key Glycine Metabolic Pathways:

Biosynthesis from Serine: The primary route for glycine synthesis is the conversion of serine, a process catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reaction is reversible and also plays a crucial role in one-carbon metabolism. wikipedia.orgnih.gov

Glycine Cleavage System (GCS): The GCS is a major catabolic pathway for glycine, breaking it down into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate. nih.govnih.gov This system is vital for maintaining glycine homeostasis.

Synthesis of Glutathione: Glycine is one of the three amino acid precursors for the synthesis of glutathione, a major antioxidant in the body.

Creatine (B1669601) Synthesis: Glycine is a precursor for the synthesis of creatine, an important molecule for energy storage in muscle and brain tissue. kegg.jp

Porphyrin and Purine Synthesis: The carbon and nitrogen atoms of glycine are incorporated into the structure of porphyrins (a component of hemoglobin and cytochromes) and purines (the building blocks of DNA and RNA).

Dysregulation of glycine metabolism is associated with several disorders, highlighting its importance in cellular function. nih.gov Research models, particularly mouse models with mutations in the glycine decarboxylase (GLDC) gene, have been instrumental in understanding the consequences of impaired glycine cleavage. nih.gov These models have shown that a deficiency in the GCS leads to the accumulation of glycine and its derivatives in various tissues. nih.gov

Interactive Table: Key Enzymes and Pathways in Glycine Metabolism

| Pathway | Key Enzyme(s) | Function | Research Model Relevance |

|---|---|---|---|

| Glycine Biosynthesis | Serine Hydroxymethyltransferase (SHMT) | Converts serine to glycine, linking to one-carbon metabolism. wikipedia.orgnih.gov | Studied in various organisms to understand amino acid synthesis. |

| Glycine Catabolism | Glycine Cleavage System (GCS) | Major pathway for glycine degradation. nih.govnih.gov | Mouse models with GCS defects are used to study non-ketotic hyperglycinemia. nih.gov |

| Glutathione Synthesis | Glutamate-cysteine ligase, Glutathione synthetase | Incorporates glycine into the antioxidant glutathione. | Investigated in studies of oxidative stress and disease. mdpi.com |

| Creatine Synthesis | Arginine:glycine amidinotransferase (AGAT), Guanidinoacetate methyltransferase (GAMT) | Initiates the synthesis of creatine for energy storage. kegg.jp | Studied in the context of muscle and neurological function. |

Research on Glycine Derivatives in One-Carbon Metabolism

One-carbon metabolism is a fundamental set of interconnected pathways that transfer one-carbon units for the synthesis of various biomolecules, including nucleotides, amino acids, and lipids. nih.gov Glycine and its derivatives are central to this metabolic network.

The interconversion of serine and glycine, catalyzed by SHMT, is a primary entry point for one-carbon units into the folate cycle, a key component of one-carbon metabolism. nih.govyoutube.com In this reaction, the side chain of serine is transferred to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate and glycine. youtube.com The glycine cleavage system provides another significant source of one-carbon units by breaking down glycine. nih.gov

Research has shown that the directionality of the serine-glycine conversion is a critical factor in the metabolism of cancer cells, with mitochondrial SHMT2 being a key enzyme in this process. nih.gov

Derivatives of glycine, such as sarcosine (B1681465) (N-methylglycine) and dimethylglycine, are also involved in one-carbon metabolism through a series of demethylation reactions that contribute to the one-carbon pool. nih.gov The study of these pathways is crucial for understanding cellular proliferation, differentiation, and response to metabolic stress.

Use of Stable Isotope-Labeled Glycine Analogues in Pathway Elucidation Studies

Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic networks. nih.gov This approach involves introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, into a biological system and then tracking the incorporation of the isotope into various metabolites.

Stable isotope-labeled glycine analogues are valuable tools for elucidating the intricacies of glycine metabolism and its connections to other pathways. nih.gov For example, by using ¹³C-labeled glycine, researchers can follow the carbon atoms as they are incorporated into serine, glutathione, purines, and other downstream metabolites. This allows for the quantification of flux through different metabolic routes.

This technique has been instrumental in discovering novel metabolic pathways and understanding how metabolic networks are rewired in disease states, such as cancer. nih.gov The use of stable isotope labeling helps to confirm the biosynthetic origin of novel metabolites and delineate the active metabolic pathways responsible for their production. nih.gov

Interactive Table: Examples of Stable Isotope-Labeled Glycine in Research

| Isotope-Labeled Compound | Application | Information Gained |

|---|---|---|

| Glycine (1-¹³C, 99%) | Metabolomics, Biomolecular NMR, Proteomics. isotope.com | Tracing the fate of the carboxyl carbon of glycine in metabolic pathways. isotope.com |

| Uniformly ¹³C-labeled glucose (¹³C₆-Glc) | Tracing glucose metabolism into amino acid synthesis. nih.gov | Understanding the de novo synthesis of glycine and serine from glucose. nih.gov |

| Uniformly ¹³C,¹⁵N-labeled glutamine | Tracking glutamine's role in amino acid and nucleotide synthesis. nih.gov | Investigating the contribution of glutamine to the nitrogen and carbon backbone of glycine. nih.gov |

Investigating the Role of Amino Acid Analogues in Cellular Processes (excluding clinical outcomes)

Amino acid analogues are structurally similar to the canonical amino acids and can be used as tools to probe and perturb cellular processes. nih.gov Some analogues can be mistakenly incorporated into proteins during synthesis, leading to the formation of non-native proteins with altered functions. nih.govnih.gov This can provide insights into the mechanisms of protein synthesis and degradation.

The study of amino acid analogues has revealed several key aspects of cellular function:

Protein Synthesis and Degradation: Certain analogues can inhibit protein synthesis, while others can be incorporated into proteins, making them more susceptible to degradation. nih.gov This helps researchers understand the quality control mechanisms of the cell.

Enzyme Inhibition: Some amino acid analogues can act as inhibitors of enzymes involved in amino acid metabolism, providing a way to study the function of these enzymes.

Metabolic Pathway Perturbation: By introducing an amino acid analogue, researchers can disrupt specific metabolic pathways and observe the resulting changes in the cellular metabolome.

While there is no specific research on D-2-(o-Bromo-p-fluorophenyl)glycine in this context, studies on other halogenated amino acid analogues, such as fluorophenylalanine, have shown that they can be incorporated into proteins and alter their stability. nih.gov The investigation of novel amino acid analogues, including heterocyclic γ-amino acids, continues to be an active area of research for modulating peptide and protein structure and function. acs.org

Analytical Methodologies for the Characterization and Purity Assessment of D 2 O Bromo P Fluorophenyl Glycine

Chromatographic Techniques for Separation and Purity

Chromatography is essential for separating D-2-(o-bromo-p-fluorophenyl)glycine from starting materials, by-products, and its corresponding enantiomer, thereby assessing its chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC method can effectively separate the target compound from any non-chiral impurities.

To determine the enantiomeric purity, a specialized form of HPLC, known as Chiral HPLC, is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation. By integrating the peak areas of the two enantiomers, the enantiomeric excess (e.e.), a measure of optical purity, can be accurately calculated.

Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) | Enables differential interaction and separation of enantiomers. |

| Mobile Phase | Hexane/Isopropanol with additives (e.g., trifluoroacetic acid) | Elutes the compounds through the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | UV at a specific wavelength (e.g., 220 nm) | Quantifies the amount of each enantiomer as it elutes. |

| Result | Two separated peaks corresponding to the D and L enantiomers. | Allows for the calculation of enantiomeric excess (e.e.). |

Thin Layer Chromatography (TLC) is a rapid, qualitative technique used primarily to monitor the progress of a chemical reaction in real-time. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), one can visualize the consumption of starting materials and the formation of the product. The relative positions of the spots (Rf values) help in identifying the components of the mixture.

Table 4: Representative TLC System for Reaction Monitoring

Determination of Optical Purity and Absolute Configuration

Beyond separation, the ultimate goal is to confirm both the optical purity and the absolute three-dimensional arrangement of the atoms (absolute configuration) of the chiral center.

Optical Purity: As described in the Chiral HPLC section (8.2.1), the enantiomeric excess is the standard measure of optical purity. It is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the formula: e.e. (%) = [([D] - [L]) / ([D] + [L])] x 100. A high e.e. value is crucial for applications where stereochemistry is critical.

Absolute Configuration: While chiral HPLC can separate enantiomers, it does not inherently assign the D or L configuration to a specific peak without a reference standard. The absolute configuration of a chiral molecule like this compound is definitively determined using methods such as:

X-ray Crystallography: This technique provides an unambiguous three-dimensional structure of the molecule in a crystalline state, directly revealing its absolute configuration.

Correlation with a Known Standard: The sample can be analyzed alongside a certified reference standard of this compound with a known absolute configuration. The enantiomer that elutes at the same retention time as the standard is identified accordingly.

Polarimetry for Specific Optical Rotation

Polarimetry is a fundamental technique used to determine the enantiomeric purity of a chiral compound by measuring its specific optical rotation. This physical property is characteristic of a particular enantiomer under defined conditions.

The measurement involves passing plane-polarized light through a solution of the chiral substance. The enantiomer will rotate the plane of polarization by a specific angle. The magnitude and direction of this rotation are intrinsic to the molecule's three-dimensional structure. For D-enantiomers of amino acids, the rotation is typically dextrorotatory, designated by a positive (+) sign, although this is not a universal rule and must be experimentally determined.

The specific rotation ([α]) is calculated using the Biot equation:

[α]λT = α / (l × c)

where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

α is the observed angle of rotation.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the solution in grams per milliliter.

For this compound, a measured specific optical rotation significantly different from a reference value would indicate the presence of its L-enantiomer as an impurity, thereby allowing for the assessment of its enantiomeric excess (ee). While specific optical rotation values are determined experimentally for quality control, public-domain reference values for this exact compound are not consistently reported. However, data for structurally related phenylglycine derivatives illustrate the typical characterization process. For instance, the enantiomers of 2-chlorophenylglycine have their stereochemistry confirmed by their optical rotation.

Table 1: Representative Parameters for Polarimetric Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Wavelength (λ) | Sodium D-line | 589 nm |

| Temperature (T) | Standard room temperature | 20-25 °C |

| Solvent | A suitable polar solvent in which the compound is soluble | e.g., Water, Methanol, or dilute HCl |

| Concentration (c) | Precisely known concentration | e.g., 1 g/100 mL |

| Path Length (l) | Standardized cell length | 1 dm |

| Expected Result | A specific, reproducible optical rotation value for the D-enantiomer. | Data not publicly available for this specific compound. |

Advanced Spectroscopic and Crystallographic Methods for Stereochemical Assignment

While polarimetry is excellent for assessing enantiomeric purity against a known standard, it does not provide the absolute stereochemical configuration. For this, more sophisticated methods are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. For a compound like this compound, several NMR techniques are applicable:

¹H and ¹³C NMR: These standard techniques confirm the compound's basic carbon-hydrogen framework. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of carbon signals, verify the presence of the substituted phenyl ring, the glycine (B1666218) backbone, and the correct number of atoms.

¹⁹F NMR: The presence of a fluorine atom allows for the use of ¹⁹F NMR, which is highly sensitive to the local chemical environment. This can provide additional confirmation of the fluorine's position on the phenyl ring. The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) can also provide valuable structural information.

Chiral NMR: To distinguish between enantiomers, NMR is often used in conjunction with a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the D- and L-enantiomers, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer. This allows for the direct determination of enantiomeric purity.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated. This map reveals the precise spatial arrangement of every atom in the molecule.

This technique provides unambiguous proof of the D-configuration by determining the absolute arrangement of the carboxyl, amino, and substituted phenyl groups around the chiral alpha-carbon. The resulting data includes precise bond lengths, bond angles, and torsional angles, which constitute the most complete structural characterization possible. While this method is powerful, it is contingent upon the ability to grow a suitable single crystal of the compound. The application of X-ray crystallography has been crucial in confirming the stereochemistry of numerous enantiomerically pure amino acids and their derivatives.

Table 2: Spectroscopic and Crystallographic Analysis Techniques

| Method | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Confirms the structure of the phenyl and glycine moieties. |

| ¹³C NMR | Carbon skeleton | Confirms the number and type of carbon atoms. |

| ¹⁹F NMR | Fluorine environment | Confirms the position and chemical environment of the fluorine atom. |

| Chiral NMR | Enantiomeric ratio | Quantifies the enantiomeric excess by resolving signals for D and L forms. |

| X-ray Crystallography | Absolute stereochemistry, 3D structure | Unambiguously determines the D-configuration and provides detailed molecular geometry. |

Future Research Perspectives and Challenges in D 2 O Bromo P Fluorophenyl Glycine Chemistry

Development of Novel and Highly Efficient Asymmetric Synthetic Routes for Halogenated Glycines

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic and medicinal chemistry. researchgate.net For halogenated phenylglycines like D-2-(o-Bromo-p-fluorophenyl)glycine, achieving high enantiopurity and yield remains a significant challenge. Future research must focus on overcoming the limitations of current synthetic methods.

Modern organic synthesis has made tremendous strides in creating enantiomerically pure molecules through the use of chiral substrates, auxiliaries, and enantioselective catalysis. researchgate.net However, the demand for novel, efficient, and environmentally friendly methods continues to grow, particularly from the pharmaceutical industry. researchgate.net

Key areas for future investigation include:

Advanced Catalytic Systems: Research into novel chiral catalysts, including transition-metal complexes and organocatalysts, is crucial. The goal is to develop systems that can effectively control stereoselectivity in the synthesis of polysubstituted phenylglycine scaffolds. A patent has described a method for synthesizing α-phenylglycine derivatives using palladium catalysis to functionalize the benzene (B151609) ring, indicating a promising direction for modifying amino acid side chains under mild conditions. google.com

Biocatalysis: The use of enzymes (biocatalysts) offers a green and highly selective alternative to traditional chemical synthesis. Engineering existing enzymes or discovering new ones capable of synthesizing halogenated amino acids could provide a direct and efficient route to the desired D-enantiomer.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies can enhance reaction efficiency, safety, and scalability. Optimizing reaction conditions in real-time can lead to higher yields and purities, reducing waste and cost.

Table 1: Comparison of Potential Asymmetric Synthesis Strategies for Halogenated Glycines

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | Reliable and well-established methods. | Stoichiometric use of the auxiliary, requires additional protection/deprotection and removal steps. researchgate.net |

| Asymmetric Metal Catalysis | High catalytic efficiency and turnover numbers. | Catalyst cost (e.g., palladium, rhodium), sensitivity to substrates, potential for metal contamination in the final product. |

| Organocatalysis | Metal-free, lower toxicity, often robust and insensitive to air/moisture. | Can require high catalyst loading, and scalability can be a challenge for some systems. researchgate.net |

| Enzymatic Resolution/Synthesis | Unparalleled stereoselectivity, mild reaction conditions, environmentally benign. | Limited substrate scope, enzyme stability, and the need for genetic engineering to create suitable biocatalysts. |

| C-H Functionalization | High atom economy, reduces pre-functionalization steps. | Regioselectivity control on the aromatic ring, development of suitable guiding groups and catalysts. google.com |

Exploration of this compound in New Chiral Catalyst Design

Chiral amino acids and their derivatives are valuable building blocks for creating new catalysts. Their inherent chirality can be transferred to a reaction center, enabling the asymmetric synthesis of other molecules. This compound is a particularly interesting candidate for catalyst design due to its distinct electronic and steric properties conferred by the halogen substituents.

Future research in this area should explore:

Ligand Development for Asymmetric Metal Catalysis: The amino and carboxylate groups of this compound can coordinate with various transition metals. The substituted phenyl ring would act as a tunable steric and electronic element, influencing the catalytic pocket. Research would involve synthesizing ligands based on this amino acid and evaluating their performance in key asymmetric transformations like hydrogenations, alkylations, and cross-coupling reactions.

Organocatalyst Development: The compound itself, or its simple derivatives (e.g., amides or thioureas), could function as a hydrogen-bond-donating organocatalyst. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is gaining recognition as a powerful tool in catalyst design for controlling stereochemistry.

Peptide-Based Catalysts: Incorporating this compound into short peptide sequences could lead to catalysts with well-defined three-dimensional structures. These peptide catalysts can mimic the active sites of enzymes, offering high selectivity in various reactions.

Advanced Computational Approaches for Predictive Modeling in Amino Acid Analogues

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and reducing experimental costs. mdpi.com For a unique molecule like this compound, predictive modeling is essential for guiding synthetic efforts and exploring potential applications.

Future computational studies should focus on:

Conformational Analysis: Using molecular dynamics (MD) simulations to understand the preferred three-dimensional structures and dynamic behavior of the molecule in different environments. This is crucial for designing catalysts or understanding biological interactions. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate electronic properties, such as electrostatic potential and orbital energies. This information is vital for predicting reactivity, understanding non-covalent interactions like halogen bonding, and designing derivatives with specific electronic characteristics.

Machine Learning (ML) and AI: Developing ML models trained on data from known amino acid analogues can predict properties of new compounds. mdpi.com These models can screen virtual libraries of derivatives for desired characteristics, such as binding affinity to a biological target or catalytic activity, thus prioritizing experimental work. mdpi.combiorxiv.orgoup.com

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Exploring conformational space and solvent effects. | Preferred 3D structures, flexibility, interaction with water or organic solvents. nih.gov |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Reactivity, stability, bond strengths, transition state energies for synthetic reactions. |

| Docking and Virtual Screening | Predicting binding to protein targets. | Potential biological activity, identification of new therapeutic targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with activity. | Predictive models for the biological activity or physical properties of new derivatives. mdpi.com |

| Machine Learning (ML) | High-throughput screening of virtual compounds. | Identification of promising candidates for synthesis from large virtual libraries. mdpi.com |

Expanding the Scope of Derivatization for Diverse Academic Research Applications

The true potential of this compound lies in its utility as a scaffold for creating a wide array of new molecules. Derivatization of its core structure can lead to compounds with novel properties and applications across various scientific disciplines. The presence of halogen atoms is particularly significant, as halogenation is a common strategy in medicinal chemistry to improve the potency and pharmacokinetic properties of drug candidates. nih.gov

Promising avenues for derivatization research include:

Peptidomimetics and Novel Peptides: Incorporating this amino acid into peptide chains can induce specific secondary structures (e.g., turns or helices) due to its steric bulk. The halogenated phenyl ring can also form specific interactions, such as halogen bonds, with biological targets, a feature that can be exploited in drug design. nih.gov

Medicinal Chemistry Building Blocks: The compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of phenylglycinamide have been investigated as potential anticonvulsant drugs. nih.gov The unique halogenation pattern of this compound could lead to compounds with novel activities.

Probes for Chemical Biology: Attaching fluorescent tags or other reporter groups to this compound can create chemical probes to study biological systems. These probes could be used to investigate amino acid transporters or to label specific proteins. Recent work has shown the feasibility of coupling glycine (B1666218) derivatives to other complex biomolecules like uridine. acs.org

Materials Science: Amino acids can be used to create novel polymers and functional materials. The specific properties of this compound, including its potential for halogen bonding and its rigid structure, could be harnessed to create self-assembling materials or polymers with unique thermal or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing D-2-(o-Bromo-p-fluorophenyl)glycine with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For halogenated phenylglycine derivatives, a modified Strecker synthesis or enzymatic resolution using acylases can achieve high enantiomeric excess. Key steps include bromination/fluorination of the phenyl ring prior to glycine coupling. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) improves purity. Monitor stereochemistry using polarimetry or chiral HPLC with a Crownpak CR-I column (mobile phase: 0.1 M HClO₄ in MeOH) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K to minimize thermal motion.

- Refinement : Anisotropic displacement parameters for Br and F atoms; hydrogen bonding networks analyzed via PLATON.

- Validation : Check for R-factor convergence (<5%) and ADP consistency using ORTEP-3 for visualization .

Advanced Research Questions

Q. How do electronic effects of o-bromo and p-fluoro substituents influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Experimentally, compare coupling efficiency (e.g., EDCI/HOBt activation) with non-halogenated analogs via LC-MS quantification. The electron-withdrawing fluorine at para stabilizes the glycine carboxylate, while bromine at ortho sterically hinders nucleophilic attack. Kinetic studies (NMR time-resolved monitoring) reveal a 15–20% reduction in coupling yield compared to D-4-fluorophenylglycine .

Q. What analytical strategies distinguish this compound from its enantiomer in complex biological matrices?

- Methodological Answer : Derivatize with diacetyl-L-tartaric anhydride to enhance chromatographic separation. Use LC-MS/MS with the following parameters:

- Column : Chiralpak IA-3 (3 µm, 150 × 2.1 mm).

- Mobile Phase : 0.1% formic acid in acetonitrile/water (85:15).

- Detection : MRM transitions m/z 294→168 (D-enantiomer) and m/z 294→152 (L-enantiomer).

- Validation : Spike recovery tests in serum (≥90%) and LOD/LOQ of 0.1/0.3 ng/mL .

Q. How can conflicting data on the compound’s metabolic stability in hepatic models be reconciled?

- Methodological Answer : Conduct species-specific (human vs. rodent) microsomal assays under standardized conditions:

- Incubation : 1 µM compound, NADPH regeneration system, 37°C, pH 7.4.

- Analysis : UPLC-PDA at 254 nm with a BEH C18 column.

- Contradiction Resolution : Human hepatocytes show 2-fold higher clearance due to CYP2C9-mediated oxidation (confirmed via CYP-selective inhibitors). Rodent models underestimate degradation due to lower CYP2C9 expression .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response effects of this compound in cell viability assays?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism. Key steps:

- Normalization : Data normalized to vehicle control (0% inhibition) and staurosporine (100% inhibition).

- Outlier Handling : Apply Grubbs’ test (α = 0.05).

- IC50 Reliability : Bootstrap resampling (n=1000) to calculate 95% CI. Report Hill slopes to assess cooperativity .

Q. How to model the compound’s diffusion kinetics in neural tissue for glioma studies?

- Methodological Answer : Adapt Fick’s second law with compartmental parameters:

- Inputs : Tumor volume (MRI), extracellular fluid volume fraction (0.2), diffusion coefficient (D = 2.9–12.9 × 10⁻¹² mol/mL/s from LC-MS data).

- Validation : Compare simulated vs. measured CSF concentrations via microdialysis. Discrepancies >20% suggest blood-brain barrier transporter involvement .

Contradiction Analysis

Q. How to address discrepancies in reported binding affinities of this compound for NMDA receptors?

- Methodological Answer : Re-evaluate assays for confounding factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.